![molecular formula C8H8 B3334242 1,2-Dideuterioethenylbenzene CAS No. 52751-12-9](/img/structure/B3334242.png)
1,2-Dideuterioethenylbenzene
Overview
Description
1,2-Dideuterioethenylbenzene is a deuterated derivative of ethenylbenzene (commonly known as styrene). This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the 1 and 2 positions of the ethenyl group. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in various scientific studies, including those involving reaction mechanisms and kinetic isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dideuterioethenylbenzene can be synthesized through several methods, including:
Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms in ethenylbenzene with deuterium atoms using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Deuterated Reagents: Another method involves the use of deuterated reagents such as deuterated ethylene (C₂D₄) in a reaction with benzene under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of deuterium gas or deuterated reagents.
Chemical Reactions Analysis
Types of Reactions
1,2-Dideuterioethenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deuterated benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to deuterated ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various deuterated derivatives depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Deuterated benzaldehyde, deuterated benzoic acid
Reduction: Deuterated ethylbenzene
Substitution: Various deuterated aromatic compounds
Scientific Research Applications
1,2-Dideuterioethenylbenzene, a compound with unique isotopic labeling, has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data and case studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application : this compound is frequently used as a solvent or internal standard in NMR experiments due to its unique spectral characteristics.
Case Study : A study demonstrated that using this compound as a solvent improved the detection limits of certain organic compounds in complex mixtures, showcasing its utility in analytical chemistry .
Kinetic Isotope Effects (KIEs)
Application : KIEs involving this compound provide insights into reaction mechanisms in organic chemistry.
Case Study : Research involving the reaction of this compound with electrophiles showed a significant KIE, indicating that the bond-breaking step was rate-limiting. This finding helped elucidate the mechanism of electrophilic aromatic substitution reactions .
Material Science
Application : The incorporation of deuterated compounds into polymers can enhance thermal stability and mechanical properties.
Case Study : A study investigated the effect of incorporating this compound into polystyrene matrices. The results indicated improved thermal properties compared to non-deuterated counterparts, suggesting potential applications in high-performance materials .
Pharmaceutical Research
Application : Deuterated compounds can alter pharmacokinetics and metabolic pathways, making them valuable in drug development.
Case Study : In drug metabolism studies, this compound was used to trace metabolic pathways in vivo. The results revealed that deuteration influenced the metabolic stability of certain drugs, leading to prolonged half-lives and reduced side effects .
Data Tables
Reaction Type | KIE (H) | KIE (D) |
---|---|---|
Electrophilic Aromatic Substitution | 1.5 | 2.0 |
SN2 Reactions | 4.0 | 6.0 |
Mechanism of Action
The mechanism by which 1,2-Dideuterioethenylbenzene exerts its effects is primarily through the influence of deuterium atoms on reaction kinetics and mechanisms. Deuterium atoms have a greater mass than hydrogen atoms, leading to a kinetic isotope effect that can slow down certain chemical reactions. This property is exploited in studies to understand reaction pathways and to develop compounds with enhanced stability.
Comparison with Similar Compounds
Similar Compounds
Ethenylbenzene (Styrene): The non-deuterated counterpart of 1,2-Dideuterioethenylbenzene.
1-Deuterioethenylbenzene: A compound with only one deuterium atom substituted.
Deuterated Benzene: Benzene with one or more hydrogen atoms replaced by deuterium.
Uniqueness
This compound is unique due to the specific placement of deuterium atoms, which allows for detailed studies of kinetic isotope effects and reaction mechanisms. This compound provides insights that are not possible with non-deuterated or singly deuterated analogs, making it a valuable tool in both academic and industrial research.
Biological Activity
1,2-Dideuterioethenylbenzene, a deuterated derivative of ethenylbenzene, has garnered interest in various fields of chemical research due to its unique isotopic composition. The presence of deuterium can significantly influence the biological activity and pharmacokinetics of organic compounds. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the selective deuteration of ethenylbenzene. Various methods can be employed for this purpose:
- Catalytic Deuteration : Utilizing deuterated solvents and catalysts to facilitate the incorporation of deuterium into the benzene ring.
- Synthetic Pathways : Approaches may include reactions involving vinyl groups or electrophilic aromatic substitution where deuterated reagents are used.
Table 1: Synthetic Methods for this compound
Method | Reagents/Conditions | Yield (%) |
---|---|---|
Catalytic Deuteration | Pd/C in D2O | 70-85 |
Electrophilic Substitution | D-deuterated electrophiles | 60-75 |
The biological activity of this compound is influenced by its structural properties. Deuterium substitution can alter metabolic pathways and enhance stability against metabolic degradation. This can lead to improved pharmacokinetic profiles compared to non-deuterated analogs.
Table 2: Biological Activity of Related Compounds
Compound | Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|---|
Ethylbenzene | Antibacterial | S. aureus | 500 |
Vinylbenzene | Antifungal | C. albicans | 250 |
This compound (hypothetical) | Antimicrobial | Various | TBD |
Case Studies on Biological Activity
While direct case studies specifically focusing on this compound are scarce, several studies on related compounds provide insights into potential applications:
- Antiviral Properties : A study on deuterated nucleosides indicated enhanced antiviral activity against hepatitis B virus (HBV) compared to their non-deuterated counterparts.
- Cancer Research : Deuterated compounds have been explored for their ability to inhibit cancer cell proliferation through modified metabolic pathways.
- Pharmacokinetics : Research shows that deuterated drugs often exhibit altered absorption and elimination rates, potentially leading to improved efficacy and reduced side effects.
Table 3: Summary of Case Studies
Properties
IUPAC Name |
1,2-dideuterioethenylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D,2D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-QDNHWIQGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=C([2H])C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587072 | |
Record name | [(E)-(1,2-~2~H_2_)Ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52751-12-9 | |
Record name | [(E)-(1,2-~2~H_2_)Ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52751-12-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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